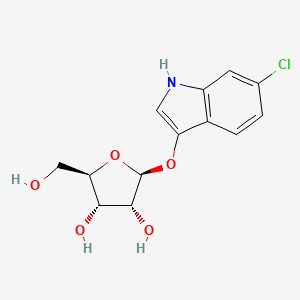
6-Chloro-3-indolyl beta-d-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-indolyl beta-d-ribofuranoside is a chromogenic substrate that produces an insoluble rose color when hydrolyzed. It is commonly used in microbiological and biochemical assays to detect the presence of specific enzymes, such as beta-galactosidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-indolyl beta-d-ribofuranoside typically involves the reaction of 6-chloroindole with a ribofuranosyl donor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the glycosylation process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-indolyl beta-d-ribofuranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an enzyme such as beta-galactosidase.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide.
Substitution: Involves the replacement of the chlorine atom with other functional groups using nucleophilic reagents.
Major Products
Hydrolysis: Produces 6-chloroindole and ribose.
Oxidation: Results in the formation of oxidized indole derivatives.
Substitution: Leads to various substituted indole compounds.
Scientific Research Applications
6-Chloro-3-indolyl beta-d-ribofuranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Microbiology: Used as a substrate in assays to detect beta-galactosidase activity in bacterial colonies.
Biochemistry: Employed in enzyme kinetics studies to measure the activity of glycosidases.
Medicine: Utilized in diagnostic reagents to identify specific enzyme deficiencies.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of 6-Chloro-3-indolyl beta-d-ribofuranoside involves its hydrolysis by specific enzymes, such as beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 6-chloroindole, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl beta-d-ribofuranoside: Another chromogenic substrate that produces a blue color upon hydrolysis.
6-Chloro-3-indolyl beta-d-galactopyranoside: Similar in structure but used for different enzyme assays.
Uniqueness
6-Chloro-3-indolyl beta-d-ribofuranoside is unique due to its specific chromogenic properties, producing a distinct rose color, which makes it particularly useful in assays where differentiation based on color is crucial .
Properties
Molecular Formula |
C13H14ClNO5 |
|---|---|
Molecular Weight |
299.70 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[(6-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C13H14ClNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1 |
InChI Key |
PNVCPADWDPYYOA-FDYHWXHSSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
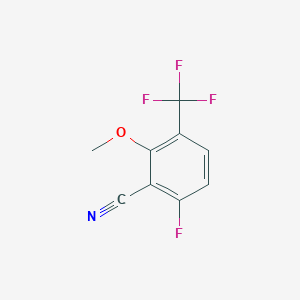
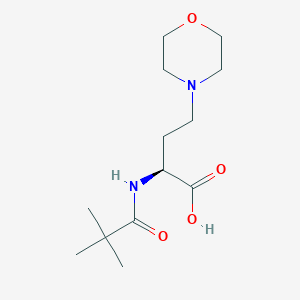

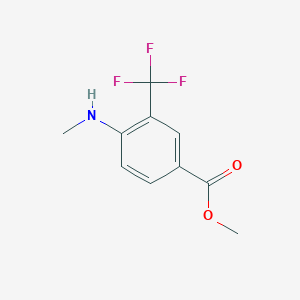
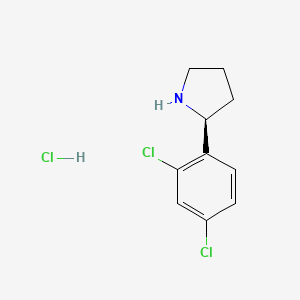
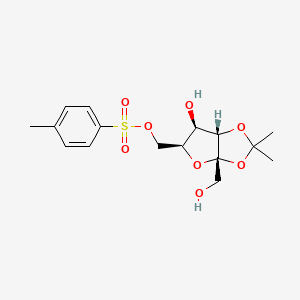
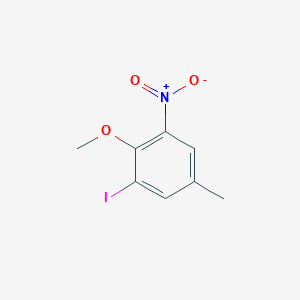
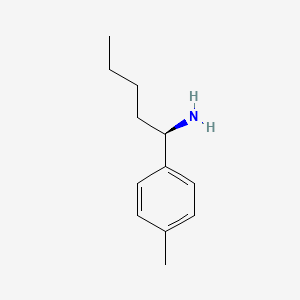
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)

![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)


